molecular formula C10H11BrN2O3S B2984327 4-(4-Bromophenyl)sulfonylpiperazin-2-one CAS No. 933037-39-9

4-(4-Bromophenyl)sulfonylpiperazin-2-one

Cat. No.: B2984327
CAS No.: 933037-39-9
M. Wt: 319.17
InChI Key: YXSRUGGKZBBHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)sulfonylpiperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted at the 4-position with a 4-bromophenylsulfonyl group.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3S/c11-8-1-3-9(4-2-8)17(15,16)13-6-5-12-10(14)7-13/h1-4H,5-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSRUGGKZBBHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)sulfonylpiperazin-2-one typically involves the reaction of piperazine with 4-bromobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for 4-(4-Bromophenyl)sulfonylpiperazin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)sulfonylpiperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)sulfonylpiperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromophenyl and sulfonyl groups can interact with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Reference ID
4-(4-Bromophenyl)sulfonylpiperazin-2-one Piperazin-2-one 4-Bromophenylsulfonyl N/A N/A Target
2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N′-[(E)-(3-methyl-2-thienyl)methylene]acetohydrazide Piperazine 4-Bromophenylsulfonyl, acetohydrazide, thienyl N/A N/A
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone Piperazine 4-Fluorophenylsulfonyl, bromophenoxy ethanone 457.31 N/A
4-(4-tert-Butylphenylsulfonyl)piperazin-2-one Piperazin-2-one 4-tert-Butylphenylsulfonyl N/A N/A
4-(4-Bromophenyl)amino-6-(4-bromophenyl) 2,3,4,5-tetrahydropyridazin-3(2H)-one Tetrahydropyridazinone Dual bromophenylamino groups 423 206

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is expected to be ~340–360 g/mol, based on analogs like 4-(4-tert-butylphenylsulfonyl)piperazin-2-one . Bromophenyl-containing analogs in exhibit higher molecular weights (423–511 g/mol) due to additional aromatic or heterocyclic substituents .
  • Melting Points : Bromophenyl derivatives in show elevated melting points (190–240°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking) . Fluorophenyl analogs (e.g., ) may have lower melting points due to reduced polarity .

Substituent Effects

  • Electron-Withdrawing Groups: The 4-bromophenylsulfonyl group enhances electrophilicity compared to tert-butylsulfonyl () or alkyl-substituted analogs.
  • Steric Effects : Bulkier substituents (e.g., tert-butyl in ) reduce solubility but may improve selectivity in receptor binding. The bromophenyl group balances lipophilicity and steric demand, making it versatile for drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.